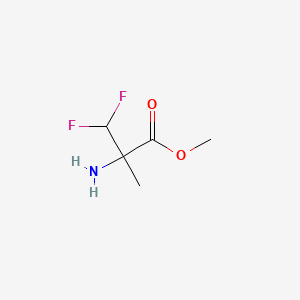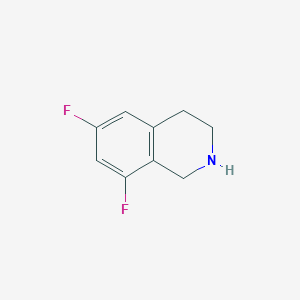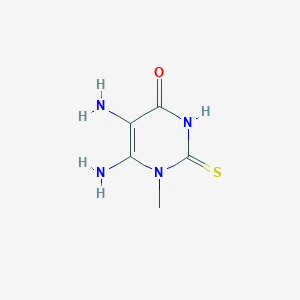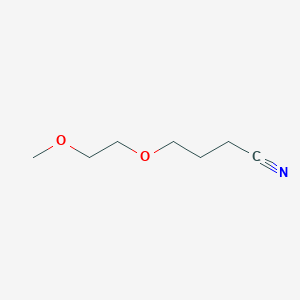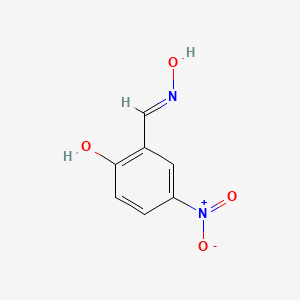
5-Nitrosalicylaldoxime
Overview
Description
5-Nitrosalicylaldoxime is an organic compound that belongs to the class of salicylaldoximes. These compounds are characterized by the presence of both a hydroxyl group and an oxime group attached to a benzene ring. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s worth noting that the compound is involved in the mitsunobu reaction , a chemical process used in the synthesis of various pharmaceuticals and their precursors .
Mode of Action
5-Nitrosalicylaldoxime participates in the Mitsunobu reaction, which is a dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the interaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . In the process of the reaction, the azo species becomes reduced to a hydrazine derivative, while the phosphine is oxidized to a phosphine oxide .
Biochemical Pathways
The compound’s involvement in the mitsunobu reaction suggests it plays a role in the synthesis of various biochemical compounds .
Result of Action
The result of the action of this compound is the generation of 5-nitrosalicylonitrile via the 1,2-benzisoxazole . The chemistry is compatible with a variety of functional groups, yielding the salicylonitriles in good to excellent yields .
Action Environment
The action environment of this compound is typically in a laboratory setting, where it is used in the Mitsunobu reaction for the synthesis of various compounds . The efficacy and stability of the compound can be influenced by various factors, including temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
5-Nitrosalicylaldoxime plays a significant role in biochemical reactions, particularly in the context of metal ion interactions. It is known to interact with enzymes such as salicylate hydroxylase, which catalyzes the hydroxylation of salicylate to gentisate . This interaction is crucial for the degradation of aromatic compounds. The compound also interacts with proteins that contain iron-sulfur clusters, facilitating electron transfer processes . These interactions highlight the importance of this compound in biochemical pathways involving metal ions and oxidative reactions.
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell signaling pathways by interacting with metal ions, which can alter the activity of metal-dependent enzymes . This compound can also impact gene expression by modulating the availability of metal ions required for transcription factors and other DNA-binding proteins. Additionally, this compound affects cellular metabolism by participating in redox reactions, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to metal ions and form stable complexes. This binding can inhibit or activate enzymes depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain metalloenzymes by chelating the metal ion cofactor, thereby preventing the enzyme from catalyzing its reaction. Conversely, it can also activate enzymes by stabilizing their active conformation through metal ion binding . These interactions at the molecular level are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition or activation of enzymes involved in metabolic pathways . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways by providing essential metal ions for enzyme activity . At high doses, it can exhibit toxic effects, such as disrupting metal homeostasis and causing oxidative stress . These threshold effects are critical for determining the safe and effective use of this compound in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as salicylate hydroxylase and other dioxygenases, facilitating the breakdown of complex organic molecules . The compound also affects metabolic flux by altering the levels of key metabolites involved in redox reactions and energy production . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to areas where it can exert its biochemical effects. For example, the compound may accumulate in regions with high metal ion concentrations, enhancing its ability to participate in redox reactions and enzyme regulation . The transport and distribution of this compound are crucial for its function in biological systems.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is often found in organelles such as mitochondria and chloroplasts, where it can participate in redox reactions and metal ion homeostasis . Its localization to specific compartments is essential for its activity and function, as it ensures that the compound is in the right place to interact with its target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrosalicylaldoxime typically involves the nitration of salicylaldehyde followed by oximation. One common method is the low-temperature nitration of salicylaldehyde using a ternary mixed solvent system consisting of hydrofluoric acid, acetic anhydride, and acetic acid . This method improves the reaction speed and yield. The nitrated product, 5-nitrosalicylaldehyde, is then subjected to oximation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The raw materials are readily available, and the production cost is relatively low, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrosalicylaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
5-Nitrosalicylaldoxime has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the extraction and separation of metals, particularly copper.
Biology: It plays a role in the study of enzyme mechanisms and as a model compound for understanding biological oxidation-reduction processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pesticides, and other chemical intermediates.
Comparison with Similar Compounds
5-Nonylsalicylaldoxime: Similar in structure but with a nonyl group, it is also used as a copper extractor.
Salicylaldoxime: The parent compound without the nitro group, used in similar applications but with different reactivity.
Uniqueness: 5-Nitrosalicylaldoxime is unique due to the presence of the nitro group, which enhances its reactivity and chelating ability. This makes it particularly effective in applications requiring strong and selective metal chelation .
Properties
CAS No. |
87974-50-3 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-[(Z)-hydroxyiminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4- |
InChI Key |
DVBKBUGAIYQNOE-YWEYNIOJSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |
| 1595-15-9 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

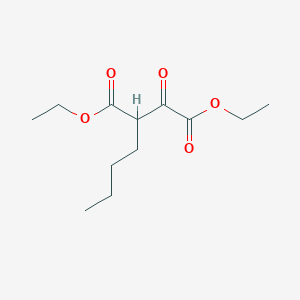
![5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058037.png)
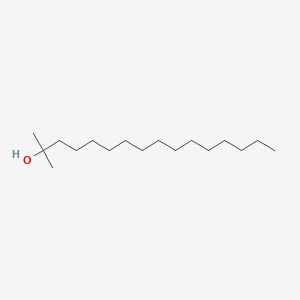
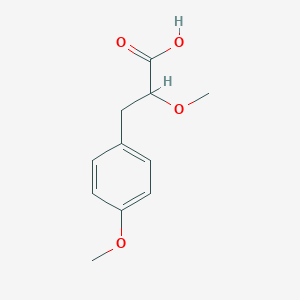
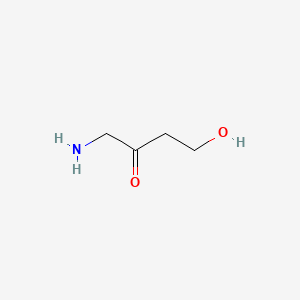
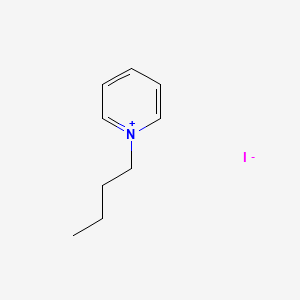
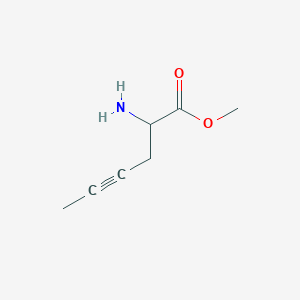
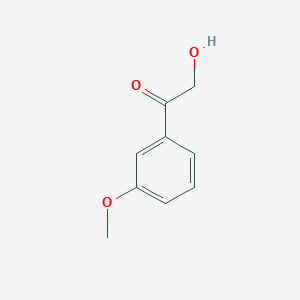
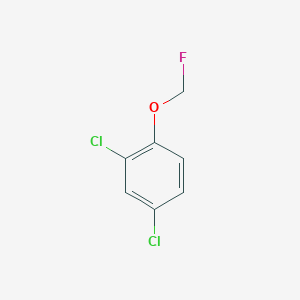
![Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]-](/img/structure/B3058050.png)
